molecular formula C12H19BrN4O2 B2517079 Tert-butyl (2S)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate CAS No. 2503156-11-2

Tert-butyl (2S)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B2517079
CAS No.: 2503156-11-2
M. Wt: 331.214
InChI Key: LVMPYFVDGSVFMK-QMMMGPOBSA-N
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Description

Tert-butyl (2S)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2S)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable nitrile compound under acidic or basic conditions.

    Coupling with Pyrrolidine: The triazole derivative is then coupled with a pyrrolidine carboxylate ester under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the triazole ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the bromine atom could yield a hydrogenated triazole derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Carboxylic acid derivative.

    Reduction: Hydrogenated triazole derivative.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical assays.

    Antimicrobial Activity: Evaluation of its antimicrobial properties against various pathogens.

Medicine

    Drug Development: Exploration of its potential as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Investigation of its efficacy in treating specific diseases.

Industry

    Agrochemicals: Use as a precursor in the synthesis of pesticides and herbicides.

    Material Science:

Mechanism of Action

The mechanism of action of Tert-butyl (2S)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The triazole ring is known to interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2S)-2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate: Lacks the bromine atom, which may affect its biological activity.

    Tert-butyl (2S)-2-(5-chloro-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate: Contains a chlorine atom instead of bromine, potentially altering its reactivity and interactions.

Uniqueness

The presence of the bromine atom in Tert-butyl (2S)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate may confer unique properties, such as increased reactivity in substitution reactions and enhanced biological activity due to the halogen’s electron-withdrawing effects.

Properties

IUPAC Name

tert-butyl (2S)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN4O2/c1-12(2,3)19-11(18)17-7-5-6-8(17)9-14-15-10(13)16(9)4/h8H,5-7H2,1-4H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMPYFVDGSVFMK-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NN=C(N2C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NN=C(N2C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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